Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate
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Overview
Description
Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . The compound features a benzyl group attached to a carbamate moiety, which is further connected to a cyclohexyl ring substituted with a hydroxymethyl group in the cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate typically involves the reaction of benzyl chloroformate with cis-3-(hydroxymethyl)cyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: cis-3-(Carboxymethyl)cyclohexylcarbamate.
Reduction: cis-3-(Hydroxymethyl)cyclohexylamine.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The benzyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the hydroxymethyl group can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
- Benzyl(cis-4-(hydroxymethyl)cyclohexyl)carbamate
- Benzyl(trans-3-(hydroxymethyl)cyclohexyl)carbamate
- Benzyl(trans-4-(hydroxymethyl)cyclohexyl)carbamate
Uniqueness
Benzyl(cis-3-(hydroxymethyl)cyclohexyl)carbamate is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. The position of the hydroxymethyl group in the cis configuration may result in different steric and electronic effects compared to its trans counterparts, potentially leading to distinct pharmacological properties and applications .
Properties
IUPAC Name |
benzyl N-[(1R,3S)-3-(hydroxymethyl)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-13-7-4-8-14(9-13)16-15(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,16,18)/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHAKPLUUUMEFH-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)OCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H](C1)NC(=O)OCC2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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